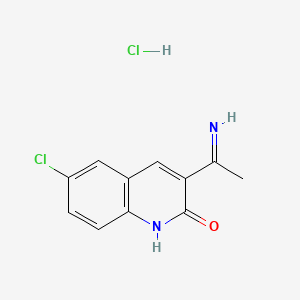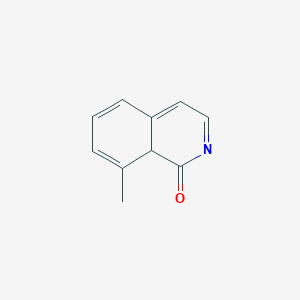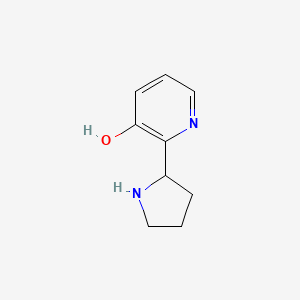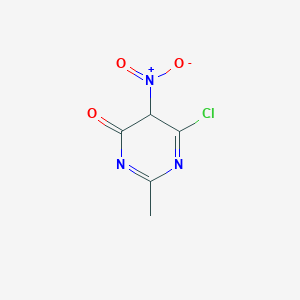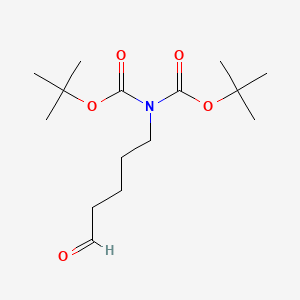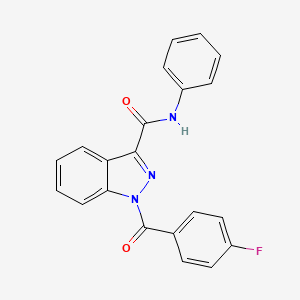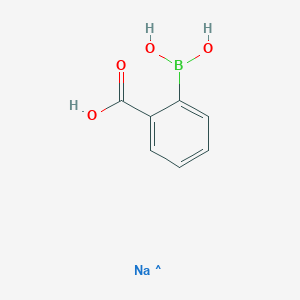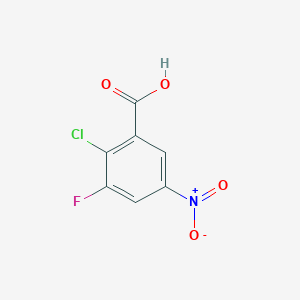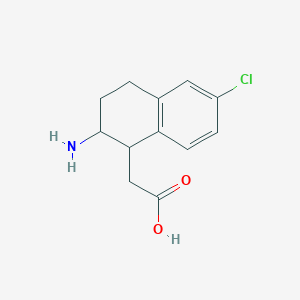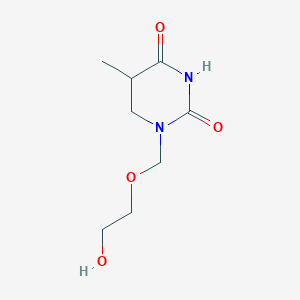
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione, also known as acyclothymidine, belongs to the class of organic compounds known as pyrimidones. Pyrimidones are compounds that contain a pyrimidine ring, which bears a ketone. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione involves several steps. One method includes the synthesis of 2-acetoxyethoxymethylacetate using ethylene glycol and paraformaldehyde. This is followed by the acetylation of guanine using N,N-dimethylacetamide as a solvent in a sulfuric acid catalyst at 110 to 150°C. The resulting product is then reacted with 9-(2-acetoxyethoxymethyl)guanine to obtain 9-(2-hydroxyethoxymethyl)-2-acetylguanine. Finally, the acetyl group is removed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of sulfuric acid as a catalyst and N,N-dimethylacetamide as a solvent. These methods are designed to reduce production costs, simplify processes, and produce the compound in high purity (more than 99.5%) .
化学反应分析
Types of Reactions
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
科学研究应用
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antiviral properties.
Medicine: Investigated for its potential use in antiviral therapies.
Industry: Used in the production of pharmaceuticals and other chemical products
作用机制
The mechanism of action of 1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
1-(2-Hydroxyethoxymethyl)-6-(phenylthio)thymine (HEPT): Another pyrimidone derivative with antiviral properties.
Dihydroalkoxybenzyloxopyrimidine (DABO): A compound with a similar structure and mechanism of action.
Uniqueness
1-(2-Hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner.
属性
分子式 |
C8H14N2O4 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
1-(2-hydroxyethoxymethyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H14N2O4/c1-6-4-10(5-14-3-2-11)8(13)9-7(6)12/h6,11H,2-5H2,1H3,(H,9,12,13) |
InChI 键 |
FCPNQCPZWDUDJE-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(C(=O)NC1=O)COCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)

